3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Cl2FO2 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid typically involves the halogenation of cinnamic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where cinnamic acid is treated with chlorine and fluorine sources under controlled conditions to introduce the desired substituents on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by halogenation. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the aromatic ring can influence its reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,3-Dichlorocinnamic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluorocinnamic acid:
2,3-Dichloro-5-methylcinnamic acid: The methyl group instead of fluorine can lead to different chemical behavior and uses.
Properties
CAS No. |
1807413-44-0 |
---|---|
Molecular Formula |
C9H5Cl2FO2 |
Molecular Weight |
235.04 g/mol |
IUPAC Name |
3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-7-4-6(12)3-5(9(7)11)1-2-8(13)14/h1-4H,(H,13,14) |
InChI Key |
TZBCXUKHOMDAPJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)Cl)F |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.